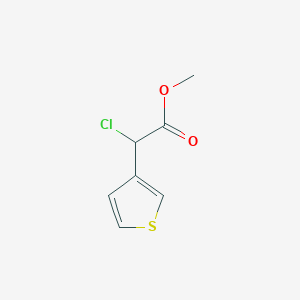

Methyl 2-chloro-2-(thiophen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZACWNBGIHSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing Methyl 2-chloro-2-(thiophen-3-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore two primary synthetic pathways originating from 3-thienylacetic acid: a traditional two-step approach involving α-chlorination followed by esterification, and a more streamlined one-pot synthesis. This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the critical parameters influencing reaction outcomes.

Introduction: The Significance of α-Halo Thienylacetates

α-Halo-α-arylacetates are a pivotal class of organic molecules that serve as versatile building blocks in the synthesis of a wide array of biologically active compounds. The incorporation of a thiophene moiety, a common isostere for a benzene ring in medicinal chemistry, often imparts favorable pharmacokinetic and pharmacodynamic properties. Specifically, Methyl 2-chloro-2-(thiophen-3-yl)acetate is a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), including but not limited to, antiplatelet agents and other therapeutics targeting the central nervous system. The ability to efficiently and selectively introduce a chlorine atom at the α-position of 3-thienylacetic acid and subsequently esterify the carboxylic acid is paramount for the cost-effective production of these vital medicines.

Strategic Overview of the Synthesis

The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate from 3-thienylacetic acid can be approached through two principal strategies, each with its own set of advantages and considerations.

-

Route A: Two-Step Synthesis. This classical approach involves the sequential α-chlorination of 3-thienylacetic acid to yield 2-chloro-2-(thiophen-3-yl)acetic acid, followed by the esterification of the intermediate acid to the desired methyl ester. This method offers distinct control over each transformation, allowing for the isolation and purification of the intermediate, which can be beneficial for process optimization and troubleshooting.

-

Route B: One-Pot Synthesis. This approach aims to combine the chlorination and esterification steps into a single, continuous process without the isolation of the intermediate α-chloro acid. A one-pot synthesis can offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency, making it an attractive option for large-scale production.

Below is a visual representation of the synthetic pathways:

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky α-chlorination.

Experimental Protocol: α-Chlorination of 3-Thienylacetic Acid

| Parameter | Value/Condition | Rationale |

| Reagents | 3-Thienylacetic acid, Thionyl chloride (SOCl₂), N-Chlorosuccinimide (NCS) | SOCl₂ converts the carboxylic acid to the more reactive acyl chloride. NCS serves as a mild and effective source of electrophilic chlorine. [1] |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Inert solvents that are suitable for the reaction conditions and facilitate product isolation. |

| Temperature | 0 °C to reflux | The initial reaction with SOCl₂ is often performed at 0 °C to control the exothermic reaction, followed by heating to reflux to drive the chlorination to completion. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Work-up | Aqueous quench, extraction, and drying | Standard procedures to remove unreacted reagents and byproducts. |

Step-by-Step Procedure:

-

To a stirred solution of 3-thienylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equiv) dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add N-chlorosuccinimide (1.1 equiv) portion-wise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-2-(thiophen-3-yl)acetic acid.

Step 2: Esterification to Methyl 2-chloro-2-(thiophen-3-yl)acetate

The esterification of the intermediate α-chloro acid can be accomplished through several standard methods. A highly effective approach is the use of thionyl chloride and methanol, which proceeds via the formation of the acid chloride followed by nucleophilic attack by methanol. [2][3] Experimental Protocol: Esterification

| Parameter | Value/Condition | Rationale |

| Reagents | 2-Chloro-2-(thiophen-3-yl)acetic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) | Methanol acts as both the solvent and the nucleophile. SOCl₂ activates the carboxylic acid by converting it to the acid chloride. |

| Temperature | 0 °C to reflux | The initial addition of SOCl₂ is done at low temperature, followed by reflux to drive the esterification. |

| Reaction Time | 2-6 hours | Monitor by TLC or GC-MS for the disappearance of the starting material. |

| Work-up | Removal of excess methanol, aqueous work-up, extraction, and purification | Standard work-up followed by purification, typically by column chromatography or distillation. |

Step-by-Step Procedure:

-

Dissolve the crude 2-chloro-2-(thiophen-3-yl)acetic acid (1.0 equiv) in an excess of methanol.

-

Cool the solution to 0 °C and add thionyl chloride (1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 2-chloro-2-(thiophen-3-yl)acetate.

Route B: A Streamlined One-Pot Synthesis

A one-pot procedure for the synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate offers a more efficient alternative to the two-step process, particularly for larger-scale preparations. [4]This can be achieved by first converting the carboxylic acid to its acid chloride with thionyl chloride, followed by α-chlorination and subsequent in-situ esterification with methanol.

Mechanism of One-Pot Synthesis:

The reaction proceeds through a cascade of the key transformations discussed in Route A, but without the isolation of intermediates. The careful control of reaction conditions is crucial for the success of this one-pot strategy.

Sources

"Methyl 2-chloro-2-(thiophen-3-yl)acetate" chemical properties and structure

High-Value Synthon for Thienylglycine & Bioisosteric Drug Design [1]

Executive Summary

Methyl 2-chloro-2-(thiophen-3-yl)acetate (CAS: 1249784-85-7) is a specialized electrophilic building block used primarily in the synthesis of non-natural amino acids and pharmaceutical intermediates. As a structural isomer of the key Clopidogrel (Plavix) precursor, this compound allows medicinal chemists to access the 3-thienyl pharmacophore—a critical bioisostere for the phenyl ring in drug design.

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles required to utilize this compound effectively in high-throughput synthesis and lead optimization.

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | Methyl 2-chloro-2-(thiophen-3-yl)acetate |

| CAS Number | 1249784-85-7 |

| Molecular Formula | C |

| Molecular Weight | 190.65 g/mol |

| Appearance | Colorless to pale yellow oil (typical) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |

Structural Insight: Unlike its 2-thienyl isomer, the 3-thienyl moiety offers distinct electronic properties. The sulfur atom in the 3-position is less electron-donating to the alpha-carbon, potentially altering the electrophilicity of the alpha-chloride and the metabolic stability of downstream drugs.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate is most reliably achieved via the chlorination of the corresponding alpha-hydroxy ester. This method avoids the regioselectivity issues often seen with radical chlorination of the acetate.

Protocol A: Chlorination via Thionyl Chloride (Recommended)

Target: High purity conversion suitable for GMP-like workflows.

Reagents:

-

Methyl 2-hydroxy-2-(thiophen-3-yl)acetate (1.0 equiv)

-

Thionyl Chloride (SOCl

) (1.5 equiv) -

Pyridine (Catalytic, 0.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 2-hydroxy-2-(thiophen-3-yl)acetate dissolved in anhydrous DCM (0.5 M concentration). Maintain an inert atmosphere (

or -

Cooling: Cool the solution to 0°C using an ice bath. Add catalytic pyridine.

-

Addition: Add SOCl

dropwise over 30 minutes. The reaction is exothermic; control the addition rate to maintain internal temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the alcohol.

-

Workup: Quench carefully with saturated aqueous NaHCO

at 0°C. Extract with DCM (3x). -

Purification: Dry the organic layer over MgSO

, filter, and concentrate in vacuo. The crude oil is typically sufficiently pure (>95%) for subsequent alkylation steps. If necessary, purify via rapid silica filtration (avoiding prolonged exposure to silica due to hydrolysis risk).

Protocol B: Radical Chlorination (Alternative)

Target: Direct functionalization of the acetate precursor.

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO

Cl -

Note: This route may yield di-chlorinated byproducts or ring-chlorinated impurities (at the reactive 2-position of the thiophene ring).

Reactivity Profile & Applications

The core utility of Methyl 2-chloro-2-(thiophen-3-yl)acetate lies in its reactivity as a "masked" amino acid precursor.

Mechanism: Nucleophilic Substitution (S

2)

The alpha-carbon is activated by both the ester carbonyl and the thiophene ring, making the chlorine atom a highly labile leaving group.

-

Amino Acid Synthesis: Reaction with primary or secondary amines (e.g., piperidine, morpholine, or chiral amines) yields Methyl 2-amino-2-(thiophen-3-yl)acetates .

-

Hydrolysis: The ester group can be hydrolyzed (LiOH/THF/H

O) to the free acid after the substitution step to generate 3-thienylglycine analogs.

Critical Consideration:

The 3-thienyl group is less sterically hindering than a phenyl group but more electron-rich. This can accelerate S

Visualization of Chemical Logic

The following diagram illustrates the synthesis of the target molecule and its subsequent conversion into a bioactive amino ester.

Figure 1: Synthetic pathway from the hydroxy-ester precursor to the target alpha-chloro synthon and its application in amino acid synthesis.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is an alpha-haloester, making it a potent lachrymator (tear gas agent) and a skin irritant. It is corrosive to mucous membranes.

-

Storage: Store at 2–8°C under Argon. The compound degrades to HCl and the corresponding hydroxy-ester upon exposure to moisture.

-

Disposal: Quench with aqueous alkali before disposal. Do not mix with strong oxidizers.

References

-

Accela ChemBio. (2024). Product Data: Methyl 2-chloro-2-(thiophen-3-yl)acetate (CAS 1249784-85-7).[3] Accela ChemBio Catalog. Link

-

PubChem. (2025).[4] Methyl 2-chloro-2-(thiophen-3-yl)acetate Compound Summary. National Library of Medicine. Link (Note: Link directs to related bromo/chloro analogs).

- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1803607-72-8,methyl 2-hydroxy-6-methyl-3-nitropyridine-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1261482-36-3,2-chloro-5-iodobenzene-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. PubChemLite - Methyl 2-chloro-2-(thiophen-3-yl)acetate (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. METHYL 2-CHLORO-2-(THIOPHEN-3-YL)ACETATE CAS#: 1249784-85-7 [m.chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of Methyl 2-chloro-2-(thiophen-3-yl)acetate with Nucleophiles

Abstract

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds. Its reactivity is characterized by the electrophilic carbon center alpha to both the thiophene ring and the ester carbonyl group, making it a prime substrate for nucleophilic substitution reactions. This guide provides a comprehensive analysis of the reactivity of this α-halo ester with a range of common nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reagents. Mechanistic pathways, influencing factors, and detailed experimental protocols are presented to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing this valuable synthetic building block.

Introduction: Structural Features and Synthetic Importance

Methyl 2-chloro-2-(thiophen-3-yl)acetate, with the chemical formula C₇H₇ClO₂S, possesses a unique structural arrangement that dictates its chemical behavior.[1] The molecule features a chiral center at the α-carbon, which is directly attached to four distinct functional groups: a thiophen-3-yl ring, a chlorine atom, a methoxycarbonyl group, and a hydrogen atom. The thiophene ring, an aromatic heterocycle, can influence the reactivity through both inductive and resonance effects. The chlorine atom serves as a good leaving group, while the ester functionality acts as an electron-withdrawing group, activating the α-carbon towards nucleophilic attack.

These structural attributes make methyl 2-chloro-2-(thiophen-3-yl)acetate a valuable precursor for the synthesis of a variety of thienyl-containing compounds, which are prominent motifs in many biologically active molecules.[2][3] Understanding its reactivity with nucleophiles is paramount for its effective application in the synthesis of complex molecular architectures.

General Principles of Reactivity

The primary reaction pathway for methyl 2-chloro-2-(thiophen-3-yl)acetate with nucleophiles is nucleophilic substitution, where the chloride ion is displaced by an incoming nucleophile. The reaction can proceed through either an Sₙ2 or, less commonly, an Sₙ1 mechanism.

-

Sₙ2 Pathway: This is the more prevalent mechanism for α-halo esters.[4] It involves a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The presence of the adjacent carbonyl group can accelerate Sₙ2 reactions due to stabilization of the transition state.[5]

-

Sₙ1 Pathway: This pathway is generally disfavored for α-halocarbonyl compounds because it would involve the formation of a relatively unstable α-carbocation.[4] The electron-withdrawing nature of the carbonyl group destabilizes the adjacent positive charge, making the Sₙ1 route energetically unfavorable.[4][5]

Factors that influence the reaction pathway and rate include the nature of the nucleophile, the solvent, and the reaction temperature. Strong, less sterically hindered nucleophiles and polar aprotic solvents generally favor the Sₙ2 mechanism.

Reactivity with Specific Classes of Nucleophiles

O-Nucleophiles (Hydrolysis and Alcoholysis)

The reaction with oxygen-based nucleophiles, such as water or alcohols, leads to the formation of α-hydroxy or α-alkoxy esters, respectively.

-

Hydrolysis: In the presence of water, methyl 2-chloro-2-(thiophen-3-yl)acetate can be hydrolyzed to methyl 2-hydroxy-2-(thiophen-3-yl)acetate. This reaction can occur under neutral, acidic, or basic conditions.

-

Base-Catalyzed Hydrolysis: The use of a base, such as lithium hydroxide or sodium hydroxide, significantly accelerates the hydrolysis of the ester to the corresponding carboxylate salt.[8][9] Care must be taken to avoid epimerization at the α-carbon under basic conditions.[8]

-

Acid-Catalyzed Hydrolysis: Strong acids can also catalyze the hydrolysis, though this may lead to side reactions.

N-Nucleophiles (Amination)

Nitrogen nucleophiles, such as primary and secondary amines, react readily with methyl 2-chloro-2-(thiophen-3-yl)acetate to form α-amino acid esters, which are valuable building blocks in peptide synthesis and medicinal chemistry.[10][11]

The reaction typically proceeds via an Sₙ2 mechanism.[12][13] It is common to use an excess of the amine or a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl generated during the reaction.[14] The choice of solvent is crucial, with polar aprotic solvents like DMF, acetonitrile, or THF often being preferred.[15]

| Nucleophile | Product | Typical Conditions |

| Ammonia | Methyl 2-amino-2-(thiophen-3-yl)acetate | Excess NH₃ in a suitable solvent |

| Primary Amine (R-NH₂) | Methyl 2-(alkylamino)-2-(thiophen-3-yl)acetate | Amine, non-nucleophilic base, polar aprotic solvent |

| Secondary Amine (R₂NH) | Methyl 2-(dialkylamino)-2-(thiophen-3-yl)acetate | Amine, non-nucleophilic base, polar aprotic solvent |

S-Nucleophiles (Thiolation)

Sulfur nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for Sₙ2 reactions due to their high polarizability and moderate basicity.[16][17] The reaction of methyl 2-chloro-2-(thiophen-3-yl)acetate with thiols or their corresponding salts yields α-thioethers.

These reactions are typically fast and efficient. The thiol is often deprotonated with a base like sodium hydride or potassium carbonate to form the more nucleophilic thiolate anion.[16][18]

| Nucleophile | Product | Typical Conditions |

| Thiol (R-SH) | Methyl 2-(alkylthio)-2-(thiophen-3-yl)acetate | Thiol, base (e.g., K₂CO₃, NaH), polar aprotic solvent |

| Sodium Hydrosulfide (NaSH) | Methyl 2-mercapto-2-(thiophen-3-yl)acetate | NaSH in a suitable solvent |

C-Nucleophiles (C-C Bond Formation)

The reaction with carbon nucleophiles is a powerful tool for creating new carbon-carbon bonds.

-

Reformatsky Reaction: In the presence of zinc metal, α-halo esters can react with aldehydes or ketones to form β-hydroxy esters.[19] The reaction proceeds through the formation of an organozinc intermediate, also known as a Reformatsky enolate. This enolate is less reactive than a lithium enolate, which prevents self-condensation of the ester.[20]

-

Darzens Reaction: With a strong base, the α-proton of the ester can be removed to form an enolate, which can then react with ketones or aldehydes to form α,β-epoxy esters (glycidic esters).[10]

Mechanistic Visualizations

Caption: Sₙ2 reaction pathway for nucleophilic substitution.

Sources

- 1. PubChemLite - Methyl 2-chloro-2-(thiophen-3-yl)acetate (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 2. rroij.com [rroij.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. reddit.com [reddit.com]

- 9. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

- 10. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 20. Reformatsky reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability, Storage, and Handling of Methyl 2-chloro-2-(thiophen-3-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Reactive Intermediate

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a substituted α-chloro ester containing a thiophene moiety. Its molecular structure suggests its primary utility as a reactive intermediate in organic synthesis, particularly for the introduction of the thiophen-3-yl-acetate scaffold into more complex molecules. The presence of an activated α-chloro group, positioned adjacent to a carbonyl, imparts significant reactivity to the molecule. This inherent reactivity is crucial for its synthetic applications but also presents distinct challenges regarding its stability and storage. An improperly stored or handled sample can rapidly degrade, leading to compromised experimental outcomes, impurity formation, and potential safety hazards.

This guide provides a comprehensive overview of the chemical stability of Methyl 2-chloro-2-(thiophen-3-yl)acetate, delineates its primary degradation pathways, and establishes field-proven protocols for its safe storage and handling to ensure its integrity from receipt to use.

Chemical Profile and Inherent Reactivity

The stability of Methyl 2-chloro-2-(thiophen-3-yl)acetate is dictated by its two primary functional components: the α-chloro ester and the thiophene ring.

-

The α-Chloro Ester Moiety: This is the most reactive site on the molecule. The chlorine atom is an effective leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent ester carbonyl group. This structure is highly susceptible to nucleophilic substitution reactions.[1] General reactions at the α-carbon of esters and other carboxylic acid derivatives often proceed through enol or enolate intermediates, making this position a hub of chemical activity.[2]

-

The Thiophene Ring: While generally considered an aromatic and relatively stable heterocycle, the thiophene ring is not inert. The sulfur atom can be susceptible to oxidation under harsh conditions, and the ring can participate in various electrophilic substitution reactions. However, for the purposes of storage and handling under typical laboratory conditions, the primary stability concern remains the α-chloro ester group.

Given this profile, the principal threat to the compound's integrity is degradation via nucleophilic attack at the α-carbon, with ambient moisture being the most common and insidious nucleophile.

Primary Degradation Pathway: Hydrolysis

The most significant and probable degradation pathway for Methyl 2-chloro-2-(thiophen-3-yl)acetate under standard storage conditions is hydrolysis. Even trace amounts of moisture from the atmosphere can initiate this process.

Mechanism of Hydrolysis: The reaction proceeds via nucleophilic substitution, where a water molecule attacks the electrophilic carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of Methyl 2-hydroxy-2-(thiophen-3-yl)acetate and hydrochloric acid (HCl).

This reaction is self-catalyzing. The generated HCl is a strong acid that can protonate the carbonyl oxygen of the ester, further activating the α-carbon towards nucleophilic attack and accelerating the degradation of the remaining material. The presence of acidic impurities can therefore significantly shorten the compound's shelf life.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the compound's long-term viability, strict adherence to appropriate storage and handling protocols is mandatory. These protocols are designed to create a self-validating system where the integrity of the material is preserved by controlling its environment.

Long-Term Storage

The primary objective of long-term storage is to minimize exposure to moisture, heat, and incompatible substances. Safety data sheets for structurally related α-chloro esters and other reactive intermediates consistently recommend cool, dry, and inert conditions.[3]

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical degradation. Avoid freezing unless the material is confirmed to be stable to freeze-thaw cycles, as this can cause moisture to condense. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway and potential oxidation.[4] |

| Light | Amber Vial / Dark Location | Protects against potential photolytic degradation, a common concern for complex organic molecules. |

| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Glass is inert. A Polytetrafluoroethylene (PTFE) liner provides a superior seal against moisture ingress compared to other materials. The container must be kept tightly sealed at all times.[3] |

| Incompatibilities | Store away from Strong Bases, Oxidizing Agents, and Acids | Bases can cause elimination or hydrolysis.[3] Oxidizing agents can attack the thiophene ring.[3] Acids will catalyze hydrolysis. |

Laboratory Handling Protocol

Proper technique during handling is critical to prevent introducing contaminants that will degrade the material.

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: Whenever possible, handle the material inside a glovebox or under a positive pressure stream of an inert gas (e.g., argon or nitrogen).

-

Dispensing: Use clean, dry spatulas or syringes for dispensing. Do not use tools that have been washed and may retain residual moisture. Avoid scooping directly from the bottle with a potentially contaminated tool.

-

Resealing: Immediately after dispensing, flush the container headspace with an inert gas, securely tighten the cap, and seal with paraffin film for added protection.

-

Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.

A Self-Validating System: Experimental Protocol for In-Use Stability Assessment

While the above protocols provide a robust framework, the ultimate confirmation of stability rests on empirical data. For critical applications, especially in drug development, validating the stability of Methyl 2-chloro-2-(thiophen-3-yl)acetate in your specific solvent system and at your working concentration is essential. This protocol provides a workflow to generate this data. The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors.[5][6]

Objective

To determine the short-term stability of a prepared stock solution of Methyl 2-chloro-2-(thiophen-3-yl)acetate under typical experimental conditions.

Methodology

-

Solution Preparation: Prepare a stock solution of the compound in the intended experimental solvent (e.g., Acetonitrile, THF, Dichloromethane) at the highest concentration you plan to use. Use anhydrous solvent for best results.

-

Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a suitable chromatographic method (HPLC-UV or GC-MS are recommended). This initial analysis provides the baseline purity profile.

-

Incubation: Store the remaining stock solution under the exact conditions it would experience during an experiment (e.g., on the benchtop at room temperature, in an autosampler at 10 °C).

-

Time-Point Analysis: At regular intervals (e.g., T=2h, 4h, 8h, 24h), withdraw aliquots and re-analyze them using the same chromatographic method.

-

Data Evaluation: Compare the chromatograms from each time point to the initial T=0 analysis.

-

Primary Metric: Calculate the percent purity of the parent compound at each time point.

-

Secondary Metric: Look for the appearance and growth of new peaks. The primary degradation product, Methyl 2-hydroxy-2-(thiophen-3-yl)acetate, will have a different retention time. A significant change is typically defined as a notable decrease in the assay of the parent compound or the appearance of significant degradation products.[5]

-

This empirical approach removes ambiguity and ensures that the material used in your experiments is of known quality, thereby upholding the trustworthiness and reproducibility of your results.

Summary and Key Takeaways

The chemical integrity of Methyl 2-chloro-2-(thiophen-3-yl)acetate is paramount for its successful use in research and development. Its primary vulnerability is hydrolysis, which is accelerated by moisture and acidic conditions. By implementing rigorous storage and handling protocols, the stability of this reactive intermediate can be effectively maintained.

| Do | Do Not |

| Store refrigerated (2-8 °C) under an inert atmosphere. | Store at room temperature or in the open air. |

| Use tightly sealed, PTFE-lined glass containers. | Use containers with poor seals or reactive plastic caps. |

| Allow the container to warm to room temp before opening. | Open a cold container in a humid environment. |

| Handle under inert gas and with dry equipment. | Introduce moisture via wet spatulas or ambient air. |

| Validate stability in your specific solvent system. | Assume stability without empirical verification. |

By understanding the causality behind these protocols, scientists can confidently preserve the quality of this valuable synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

-

CPAchem Ltd. (2025). Safety Data Sheet for S-Methyl Thioacetate. [Online]. Available at: [Link]

-

Gagnon, D., et al. (2017). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Online]. Available at: [Link]

-

Franklin International. (2012). Material Safety Data Sheet for Titebond PROvantage Heavy Duty Construction Adhesive. [Online]. Available at: [Link]

-

Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Online]. Available at: [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Online]. Available at: [Link]

-

PharmaTutor. (n.d.). Stability testing of new pharmaceutical drug products. [Online]. Available at: [Link]

Sources

- 1. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 3. dl.iranchembook.ir [dl.iranchembook.ir]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. iajps.com [iajps.com]

Methodological & Application

Application Note: Derivatization of Methyl 2-chloro-2-(thiophen-3-yl)acetate for Biological Screening

Abstract & Strategic Significance

Methyl 2-chloro-2-(thiophen-3-yl)acetate (CAS: 1249784-85-7) represents a high-value "warhead" scaffold for medicinal chemistry. Unlike its phenyl analog, the thiophene-3-yl moiety offers unique metabolic stability and bioisosteric properties, often improving solubility and target affinity in kinase and GPCR programs.

This guide details the derivatization of this scaffold to generate focused libraries for High-Throughput Screening (HTS). The presence of a reactive

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of polar surface area (PSA) diverse analogs.

-

Anti-thrombotic Agents: Structural similarity to Clopidogrel intermediates.[1]

-

Antimicrobial Screening: Thiophene-3-acetic acid derivatives have documented efficacy against resistant Acinetobacter and E. coli strains.

Chemical Reactivity Profile

The molecule contains two electrophilic centers competing for nucleophiles. Understanding their reactivity hierarchy is crucial for high-yield derivatization.

| Functional Group | Reactivity Type | Hard/Soft Character | Primary Application |

| Electrophile ( | Soft | Displacement by amines, thiols, azides. | |

| Methyl Ester | Electrophile (Acyl) | Hard | Hydrolysis to acid, amidation, reduction. |

| Thiophene Ring | Nucleophile (EAS) | Soft | Halogenation (C-2/C-5) [Not covered in this guide] |

Critical Handling Note:

Derivatization Pathways (Logic & Flow)

The following decision tree illustrates the three primary workflows for diversifying the scaffold.

Figure 1: Strategic derivatization logic for maximizing chemical space from a single precursor.

Protocol A: Parallel Synthesis of -Amino Esters (Library Generation)

Objective: Create a 24-member library of

Reagents & Equipment[2][3][4][5][6]

-

Substrate: Methyl 2-chloro-2-(thiophen-3-yl)acetate (0.2 M in DMF).

-

Nucleophiles: Diverse set of secondary amines (morpholine, piperidine, pyrrolidine derivatives). Note: Primary amines risk over-alkylation.

-

Base:

(anhydrous, micronized) or DIPEA. -

Catalyst: Sodium Iodide (NaI) - accelerates reaction via Finkelstein exchange (in situ formation of reactive

-iodo species).

Step-by-Step Workflow

-

Preparation: In a 96-well deep-well block, dispense 100 µL of the substrate stock solution (20 µmol) into each well.

-

Catalyst Addition: Add 10 µL of NaI solution (0.5 M in DMF, 0.25 eq).

-

Base Addition: Add 30 mg of solid

(excess) to each well. -

Amine Dispensing: Add 1.2 equivalents of the respective secondary amine to each well.

-

Reaction: Seal the block and shake at 60°C for 12 hours .

-

Why 60°C? The steric bulk of the thiophene ring and the secondary amine requires thermal energy to overcome the activation barrier, but excessive heat degrades the ester.

-

-

Work-up:

-

Cool to Room Temperature (RT).

-

Add 500 µL EtOAc and 500 µL Water.

-

Vortex and centrifuge to separate phases.

-

Transfer organic layer to a clean plate.

-

-

Evaporation: Dry under

flow or SpeedVac.

QC & Validation Criteria

-

LC-MS: Look for

corresponding to Product Mass.[2]-

Expected Shift: Loss of Cl isotope pattern (3:1 ratio of M:M+2) and appearance of amine mass.

-

-

Yield Target: >85% conversion required for screening without purification.

Protocol B: Scaffold Rigidification (Thiazolidinone Formation)

Objective: Synthesis of 2-aminothiazol-4-one derivatives. Rationale: This reaction creates a rigid heterocyclic core, restricting conformational freedom and often improving binding selectivity.

Reaction Scheme

Detailed Methodology

-

Stoichiometry: Dissolve 1.0 eq of Methyl 2-chloro-2-(thiophen-3-yl)acetate and 1.1 eq of Thiourea in Ethanol (0.5 M concentration).

-

Add Buffer: Add Sodium Acetate (1.5 eq) to buffer the HCl generated during cyclization.

-

Reflux: Heat at 78°C (reflux) for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3). The starting material spot (

) should disappear; a polar fluorescent spot (

-

-

Isolation:

-

Cool the mixture on ice. The product often precipitates as a solid.

-

Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent and recrystallize from EtOH/Water.

-

Analytical Data Summary

The following table summarizes expected analytical signatures for the parent and key derivatives to aid in rapid validation.

| Compound Class | Key IR Signal ( | MS Pattern | |

| Parent (Cl-Ester) | 1745 (C=O, Ester) | M, M+2 (3:1 ratio) | |

| 1735 (C=O, Ester) | Single Mass Peak | ||

| Thiazolidinone | 1690 (C=O, Amide-like) | M+H (Cyclized) |

Experimental Workflow Diagram

Figure 2: High-Throughput Parallel Synthesis Workflow for

Safety & Handling

-

Lachrymator: The

-chloro ester is a potent eye irritant. Use goggles and work strictly in a fume hood. -

Waste Disposal: All aqueous waste from the reaction contains halogenated byproducts and must be treated as halogenated organic waste.

-

Storage: Store the parent compound at 2–8°C under Argon to prevent hydrolysis.

References

-

Thiophene Bioisosteres in Medicinal Chemistry

- Source: Frontiers in Microbiology.

-

URL:[Link]

-

Alpha-Halo Ester Reactivity

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Clopidogrel and Thiophene Metabolism

- Source: Chemical Research in Toxicology. "Bioactivation Potential of Thiophene-Containing Drugs."

-

URL:[Link]

-

Thiazolidinone Synthesis

Sources

"Methyl 2-chloro-2-(thiophen-3-yl)acetate" in the synthesis of heterocyclic compounds

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of Methyl 2-chloro-2-(thiophen-3-yl)acetate (CAS: 1249784-85-7 / Analogous to 58414-52-1 precursors) as a versatile electrophile for synthesizing thieno-fused heterocycles and bioisosteres of blockbuster drugs.

Executive Summary

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a high-value "chimeric" building block that combines the lipophilic, electron-rich nature of the thiophene ring with the high reactivity of an

By replacing a phenyl group with a thiophene ring (phenyl-thiophene bioisosterism), researchers can modulate metabolic stability, lipophilicity (LogP), and

Chemical Profile & Handling

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Notes |

| Chemical Name | Methyl 2-chloro-2-(thiophen-3-yl)acetate | |

| Molecular Formula | C₇H₇ClO₂S | |

| Molecular Weight | 190.65 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure |

| Boiling Point | ~110°C (at 1-2 mmHg) | Thermally labile above 140°C |

| Reactivity | High ( | Susceptible to hydrolysis and polymerization |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Decomposes in water/protic solvents |

Safety & Storage (Critical)

-

Lachrymator: Like most

-halo esters (e.g., methyl chloroacetate), this compound is a potent lachrymator and skin irritant. Handle strictly in a fume hood. -

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

-

Incompatibility: Avoid contact with strong bases (hydroxides), amines (unless intended reaction), and strong oxidizers.

Strategic Applications in Drug Design

The "Phenyl-to-Thiophene" Bioisostere Strategy

In medicinal chemistry, replacing a phenyl ring with a thiophene is a standard tactic to improve potency or pharmacokinetic profiles.

-

Metabolic Blockade: The thiophene ring is often more resistant to oxidative metabolism than a phenyl ring, potentially extending half-life (

). -

Electronic Effects: Thiophene is electron-rich (excess

-electrons), altering the pKa of adjacent amines or acids.

Synthesis of Thienyl-Clopidogrel Analogs

The most direct application is the synthesis of P2Y12 inhibitor analogs . Standard Clopidogrel features an

Mechanism: Nucleophilic Substitution (

Hantzsch-Type Cyclizations

Reaction with thioamides or thioureas yields thiazole-fused systems , common in kinase inhibitors and anti-infectives.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-chloro-2-(thiophen-3-yl)acetate.

Caption: Divergent synthetic pathways utilizing Methyl 2-chloro-2-(thiophen-3-yl)acetate as a core scaffold.

Experimental Protocols

Protocol A: Synthesis of Thienyl-Clopidogrel Analog (N-Alkylation)

Objective: To couple the

Reagents:

-

Methyl 2-chloro-2-(thiophen-3-yl)acetate (1.0 eq)

-

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

Acetonitrile (MeCN), anhydrous (10 volumes)

-

Sodium Iodide (NaI) (0.1 eq, catalyst)

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the amine hydrochloride and

in anhydrous MeCN. -

Activation: Add NaI. Stir at room temperature for 15 minutes.

-

Addition: Add Methyl 2-chloro-2-(thiophen-3-yl)acetate dropwise via syringe over 10 minutes. Note: Exothermic reaction possible.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting chloride should disappear.

-

Work-up: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with EtOAc.

-

Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water (2x) and brine (1x). Dry over

. -

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Typical yields range from 75–85%.

Expert Tip: The addition of catalytic NaI (Finkelstein condition) generates the more reactive

Protocol B: Synthesis of Unnatural Amino Acid (3-Thienylglycine)

Objective: Conversion of the

Procedure:

-

Azidation: Dissolve Methyl 2-chloro-2-(thiophen-3-yl)acetate in DMF. Add

(1.5 eq). Stir at RT for 12h. Caution: Azides are shock-sensitive. -

Work-up: Dilute with water, extract with Ether.

-

Reduction (Staudinger): Treat the crude azide with Triphenylphosphine (

) in THF/Water to yield the amine. -

Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to obtain the free amino acid 3-Thienylglycine .

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (N-Alkylation) | Hydrolysis of ester | Ensure solvents are strictly anhydrous. Store |

| Elimination Byproduct | Base too strong / Temp too high | Use a milder base ( |

| Darkening of Reaction | Oxidation of Thiophene | Degas solvents thoroughly. Perform reaction under Argon atmosphere. |

| Lachrymatory Effect | Vapor leakage | Quench all glassware and syringes in a 10% NaOH bath inside the hood before removal. |

References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

Clopidogrel Synthesis (General): Sanofi-Aventis Patents (US 4847265). Process for the preparation of thieno[3,2-c]pyridine derivatives.[2]Link

-

Thiophene Chemistry: Campaigne, E. (1944). 3-Substituted Thiophenes.[3][4][1][2][5][6] Journal of the American Chemical Society, 66(4), 684–686. Link

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link

-

Alpha-Halo Ester Safety: National Center for Biotechnology Information. PubChem Compound Summary for Methyl chloroacetate (Analogous hazards). Link

Sources

- 1. 1249784-85-7|Methyl 2-chloro-2-(thiophen-3-yl)acetate|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. clearsynth.com [clearsynth.com]

- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Thienyl-Containing Building Blocks for Drug Discovery

Introduction: The Privileged Role of the Thienyl Moiety in Medicinal Chemistry

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic design and synthesis of molecules with optimized pharmacological profiles. Among the vast arsenal of chemical scaffolds, heterocyclic rings play a central role, influencing a molecule's shape, polarity, and metabolic stability.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged pharmacophore".[2][3] Its significance is underscored by its presence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, antipsychotic, and anticancer agents.[2][4][5][6] In fact, between 2013 and 2023, the thiophene moiety was the fourth most common sulfur-containing scaffold in newly approved drugs.[2][7]

The utility of thiophene in drug design is largely attributed to its role as a bioisostere of the ubiquitous phenyl ring.[8] Bioisosteric replacement is a powerful strategy where one functional group is swapped for another with similar physicochemical properties to enhance potency, modulate selectivity, or improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9][10] The thiophene ring mimics the phenyl ring in size, planarity, and aromaticity, yet offers distinct advantages.[11][12][13] The sulfur atom can act as a hydrogen bond acceptor, potentially forging new, beneficial interactions with biological targets.[2][8] Furthermore, replacing a phenyl group with a thienyl ring can strategically alter a compound's metabolic fate, often blocking sites of oxidative metabolism and enhancing stability.[2][8][14]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key thienyl-containing building blocks, robust synthetic protocols for their incorporation, and insights into their application within a drug discovery workflow.

Part 1: Key Thienyl Building Blocks in Drug Discovery

The versatility of the thiophene ring allows for a diverse array of functionalized building blocks. The choice of building block is dictated by the desired synthetic transformation and the target molecule's architecture. Below are some of the most pivotal thienyl synthons.

1. Aminothiophenes: Polysubstituted 2-aminothiophenes are arguably one of the most valuable classes of thiophene intermediates.[15] They serve as foundational scaffolds for a multitude of complex heterocyclic systems and are present in drugs like the antipsychotic Olanzapine and the anti-inflammatory agent Tinoridine .[4][15] Their synthesis is most famously achieved via the Gewald reaction.[15][16]

2. Thienylboronic Acids: Essential partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[17][18] These reagents provide a powerful and versatile method for forming carbon-carbon bonds, enabling the connection of the thienyl ring to other aromatic or aliphatic systems.[17][19] This strategy is widely used in the synthesis of kinase inhibitors, where the thienyl group can act as a crucial hinge-binding element.[17][20][21]

3. Halothiophenes (Bromo- and Chlorothiophenes): Like thienylboronic acids, halothiophenes are key substrates for cross-coupling reactions. They serve as the electrophilic partner in reactions like Suzuki, Stille, and Heck couplings, providing an alternative and complementary approach to constructing complex molecular frameworks.

Data Presentation: Comparative Physicochemical Properties

The strategic replacement of a phenyl ring with a thienyl ring can subtly but significantly alter a molecule's physicochemical properties. Understanding these shifts is critical for optimizing pharmacokinetics.

| Property | Benzene | Thiophene | Rationale for Impact in Drug Discovery |

| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minor increase, generally well-tolerated.[11] |

| Boiling Point (°C) | 80.1 | 84.4 | Similar volatility, indicative of comparable intermolecular forces.[12][13] |

| LogP (Octanol/Water) | 2.13 | 1.81 | Thiophene is generally less lipophilic, which can improve aqueous solubility and reduce off-target toxicity.[22] |

| Dipole Moment (Debye) | 0 | 0.55 | Increased polarity can enhance solubility and allow for different interactions with protein targets. |

| Metabolic Stability | Prone to oxidation | Can block P450 metabolism | Replacing a metabolically labile phenyl ring with thiophene is a common strategy to improve drug half-life.[2][14][23] |

Data compiled from various sources.[12][13][22][24]

Part 2: Synthetic Strategies & Core Protocols

The incorporation of thienyl moieties into drug candidates relies on a set of robust and versatile chemical reactions. Here, we detail the protocols for two of the most fundamental and widely used methodologies.

Protocol 1: The Gewald Three-Component Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[16] Its operational simplicity and the ready availability of starting materials make it a cornerstone of thiophene chemistry.

Causality Behind Experimental Choices:

-

Base Catalyst: A base, typically a secondary amine like morpholine or piperidine, is crucial. It catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active nitrile.[15][25]

-

Solvent: Polar solvents like ethanol or methanol are used to facilitate the solubility of the reactants, particularly the elemental sulfur.

-

Temperature: Gentle heating (40-60 °C) is often required to increase the reactivity of elemental sulfur without promoting side reactions.[25]

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde (1.0 eq.), the α-cyanoester or malononitrile (1.0 eq.), and elemental sulfur (1.2 eq.).

-

Solvent and Catalyst Addition: Add ethanol or methanol as the solvent (approx. 2-3 mL per mmol of carbonyl compound). Add the base catalyst (e.g., morpholine or triethylamine) in a catalytic amount (10-20 mol%).[25]

-

Reaction Execution: Stir the mixture and heat to 40-50 °C. The reaction time can vary from 2 to 24 hours depending on the substrates.[25]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solid product precipitates, collect it by vacuum filtration and wash with cold ethanol.[25]

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., thienylboronic acid) and an organohalide.[18] It is one of the most powerful and widely used methods for constructing biaryl systems in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[19][26]

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

-

Ligand: A phosphine ligand (e.g., PPh₃, PCy₃) is essential to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[26]

-

Solvent System: Often a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1.0 eq.), the thienylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction times typically range from 4 to 24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Part 3: Application in the Drug Discovery Workflow

Thienyl building blocks are integrated throughout the drug discovery pipeline, from initial hit identification to late-stage lead optimization. Their strategic use can address multiple challenges encountered during a campaign.

Workflow: Integrating Thienyl Building Blocks

Caption: Workflow for integrating thienyl building blocks in drug discovery.

Case Study Insight: Olanzapine

The atypical antipsychotic Olanzapine (Zyprexa) is a prime example of a successful drug featuring a core 2-aminothiophene-derived structure.[27] Its therapeutic effects are attributed to a favorable binding affinity ratio for serotonin 5-HT₂ₐ and dopamine D₂ receptors.[27][28][29] The thiophene ring is integral to the tricyclic thienobenzodiazepine core, which defines the molecule's shape and interaction with these key neurological targets. While effective, a known side effect of Olanzapine is weight gain, which is linked to its high affinity for the histamine H₁ receptor.[27] This highlights a key principle in drug design: even a privileged scaffold can be optimized. Current research focuses on creating Olanzapine analogs that retain the beneficial thienobenzodiazepine core for 5-HT₂ₐ/D₂ activity but are modified to reduce H₁ receptor affinity, demonstrating the ongoing value of exploring chemical space around the thiophene core.[27]

Conclusion

Thienyl-containing building blocks are indispensable tools in the modern medicinal chemist's toolbox. Their ability to serve as a versatile and advantageous bioisostere for the phenyl ring provides a rational strategy for enhancing potency, selectivity, and pharmacokinetic properties. The robust and well-established synthetic methodologies for their preparation and incorporation, such as the Gewald and Suzuki-Miyaura reactions, ensure their accessibility and broad applicability. As the drive for more effective and safer medicines continues, the strategic deployment of thienyl building blocks will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])

-

Therapeutic importance of synthetic thiophene - PMC. (URL: [Link])

-

The Significance of Thiophene Derivatives in Pharmaceutical Synthesis. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (URL: [Link])

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (URL: [Link])

-

Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - MDPI. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])

-

(Open Access) Therapeutic importance of synthetic thiophene (2018) | Rashmi Shah | 177 Citations - SciSpace. (URL: [Link])

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry - Taylor & Francis. (URL: [Link])

-

Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

-

Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

-

Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT. (URL: [Link])

-

Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Publishing. (URL: [Link])

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Biological Activities of Thiophenes | Encyclopedia MDPI. (URL: [Link])

-

Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. (URL: [Link])

-

Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: [Link])

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (URL: [Link])

-

Bioisosterism in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Thiothixene vs. Zyprexa for Schizophrenia: Important Differences and Potential Risks. (URL: [Link])

-

A new series of thienyl chalcones: Synthesis, in-vitro and in-silico studies as anti-breast cancer agents. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica. (URL: [Link])

-

Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - NIH. (URL: [Link])

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed. (URL: [Link])

-

Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues | Request PDF - ResearchGate. (URL: [Link])

-

Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time - ChemRxiv. (URL: [Link])

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (URL: [Link])

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PubMed Central. (URL: [Link])

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

-

Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (URL: [Link])

-

Olanzapine - Wikipedia. (URL: [Link])

-

Antipsychotic Medications: What They Are, Uses & Side Effects - Cleveland Clinic. (URL: [Link])

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cognizancejournal.com [cognizancejournal.com]

- 12. sciensage.info [sciensage.info]

- 13. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 14. nedmdg.org [nedmdg.org]

- 15. d-nb.info [d-nb.info]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. mdpi.com [mdpi.com]

- 21. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]

- 22. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Suzuki Coupling [organic-chemistry.org]

- 27. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Olanzapine - Wikipedia [en.wikipedia.org]

- 29. my.clevelandclinic.org [my.clevelandclinic.org]

Troubleshooting & Optimization

Technical Support Center: Byproducts of Friedel-Crafts Reaction on Thiophene

Welcome to the technical support center for Friedel-Crafts reactions on thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct formation and to answer frequently asked questions. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles that govern these side reactions, ensuring you can anticipate and mitigate these challenges in your own work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific byproducts and undesirable outcomes you might encounter during the Friedel-Crafts reaction of thiophene.

Issue 1: Formation of the 3-Acyl or 3-Alkyl Isomer

Q: My reaction is producing a significant amount of the 3-substituted thiophene isomer alongside my desired 2-substituted product. How can I improve the regioselectivity for the 2-position?

A: The preferential formation of the 2-substituted product in electrophilic aromatic substitution of thiophene is due to the greater resonance stabilization of the carbocation intermediate formed during attack at the 2-position (alpha-position) compared to the 3-position (beta-position).[1][2] The intermediate from the 2-attack can be described by three resonance structures, while the intermediate from the 3-attack has only two.[1][2] However, several factors can lead to a decrease in this inherent selectivity.

Probable Causes & Solutions:

-

Lewis Acid Choice: Milder Lewis acids, such as SnCl₄ or ZnCl₂, can sometimes lead to a higher proportion of the 3-isomer compared to stronger Lewis acids like AlCl₃.[3] This is because the transition state energies for the 2- and 3-attack pathways are closer with a less reactive electrophile.

-

Solution: If you are using a milder Lewis acid and observing poor regioselectivity, consider switching to AlCl₃. Be mindful that stronger Lewis acids can also promote other side reactions.

-

-

Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-substituted intermediate, leading to a mixture of products.

-

Solution: Perform the reaction at a lower temperature. Often, running the reaction at 0°C or even lower can significantly improve the regioselectivity for the 2-position.

-

-

Steric Hindrance: If your acylating or alkylating agent is particularly bulky, steric hindrance at the more accessible 2-position might favor attack at the 3-position.

-

Solution: If possible, consider using a less sterically hindered electrophile.

-

Issue 2: Polymerization and Tar Formation

Q: My reaction mixture has turned dark and is producing a tar-like substance with little to no desired product. What is causing this polymerization?

A: Thiophene is susceptible to polymerization under strongly acidic conditions, a common issue with strong Lewis acids like AlCl₃.[4][5] The Lewis acid can protonate the thiophene ring, initiating a cationic polymerization cascade. This is especially prevalent in Friedel-Crafts alkylations where the alkylated product is more reactive than the starting material.[6]

Probable Causes & Solutions:

-

Excessively Strong Lewis Acid: While AlCl₃ is a common catalyst, its high reactivity can be detrimental with sensitive substrates like thiophene.

-

Solution: Consider using a milder Lewis acid such as SnCl₄, ZnCl₂, or even solid acid catalysts like zeolites (e.g., Hβ zeolite), which have shown high conversion rates and selectivity with fewer side reactions.[7]

-

-

High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

-

Solution: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.

-

-

Moisture Contamination: Water in the reaction mixture can react with the Lewis acid to produce strong Brønsted acids (like HCl from AlCl₃), which can also catalyze polymerization.[6]

-

Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents.

-

Issue 3: Di-acylation or Di-alkylation

Q: I am observing the formation of di-substituted thiophenes in my product mixture. How can I favor mono-substitution?

A: The initial acyl or alkyl group attached to the thiophene ring influences the reactivity of the ring towards further substitution. Alkyl groups are activating, making the mono-alkylated product more susceptible to a second alkylation than the starting thiophene.[6] Acyl groups, on the other hand, are deactivating.

Probable Causes & Solutions:

-

Molar Ratio of Reactants: Using an excess of the acylating or alkylating agent will naturally drive the reaction towards di-substitution.

-

Solution: Use a stoichiometric amount or a slight excess of thiophene relative to the electrophile. This will increase the probability of the electrophile reacting with the starting material rather than the mono-substituted product.

-

-

Reaction Time and Temperature: Longer reaction times and higher temperatures can provide more opportunity for the second substitution to occur.

-

Solution: Monitor the reaction closely using techniques like TLC or GC and quench the reaction as soon as the starting material is consumed to a satisfactory level. Running the reaction at a lower temperature will also help to control the rate of the second substitution.

-

Issue 4: Reaction with the Sulfur Atom

Q: I suspect the Lewis acid is interacting with the sulfur atom of the thiophene ring, leading to deactivation or decomposition. Is this possible?

A: Yes, the sulfur atom in thiophene can act as a Lewis base and coordinate with strong Lewis acids.[5][8] This interaction can have several negative consequences, including deactivation of the thiophene ring towards electrophilic attack and, in some cases, ring-opening or decomposition, contributing to the formation of tarry byproducts.[5][8]

Probable Causes & Solutions:

-

Choice of Lewis Acid: This issue is more pronounced with very strong and hard Lewis acids.

-

Solution: Employing a milder or "softer" Lewis acid can minimize this unwanted interaction. Alternatively, catalysts like ethylaluminum dichloride (EtAlCl₂) have been used successfully as they can act as Brønsted bases, creating a non-acidic reaction medium.[9]

-

-

Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[6] However, a large excess can increase the likelihood of interaction with the sulfur atom.

-

Solution: Carefully control the stoichiometry of the Lewis acid. For acylations, aim for slightly more than one equivalent. For alkylations, catalytic amounts should be sufficient.

-

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for thiophene?

A1: Friedel-Crafts acylation is often preferred for several reasons:

-

No Carbocation Rearrangements: The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, leading to a single, predictable product. In contrast, the carbocations formed during alkylation can rearrange to more stable forms, resulting in a mixture of isomeric products.[10][11]

-

Prevention of Poly-substitution: The acyl group is electron-withdrawing and deactivates the thiophene ring, making the mono-acylated product less reactive than the starting material. This effectively prevents further acylation.[10] Alkyl groups, being electron-donating, activate the ring and promote poly-alkylation.[6]

Q2: Can I perform a Friedel-Crafts reaction on a thiophene ring that already has a deactivating substituent?

A2: It is challenging. Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) make the thiophene ring much less nucleophilic and can prevent the Friedel-Crafts reaction from occurring.[6][12] If the reaction does proceed, it will likely require harsh conditions, which can lead to an increase in byproducts.

Q3: What is the best work-up procedure to remove the Lewis acid catalyst?

A3: The standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto a mixture of ice and dilute hydrochloric acid. This hydrolyzes the Lewis acid and breaks up any complexes formed with the product. The product can then be extracted into an organic solvent.

Q4: How can I effectively separate the 2- and 3-isomers if they are formed?

A4: The separation of 2- and 3-acetylthiophene can be challenging due to their similar boiling points.[13] Fractional distillation under vacuum can be effective, but may not provide complete separation.[13] Column chromatography on silica gel is often a more effective method for achieving high purity, especially on a smaller scale.[13]

Data Summary

| Lewis Acid | Relative Strength | Common Byproducts | Mitigation Strategy |

| AlCl₃ | Strong | Polymerization, 3-isomer, di-substitution | Use at low temperatures, consider milder alternatives |

| SnCl₄ | Moderate | 3-isomer | Optimize temperature and reactant ratios |

| ZnCl₂ | Mild | Lower reactivity, may require higher temperatures | Can be a good alternative to stronger acids to reduce polymerization |

| Hβ Zeolite | Solid Acid | Minimal byproducts reported | Requires higher temperatures, good for green chemistry approaches |

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene with Acetic Anhydride using Hβ Zeolite

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.

-

Catalyst Activation: Calcine Hβ zeolite at 550°C for 4 hours to remove adsorbed water and activate the acid sites.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

-

Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.

-

Reaction: Heat the mixture in a water bath to 60°C and stir magnetically.

-

Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.

Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or diethyl ether).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the desired product and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Visualizations

Reaction Mechanism and Byproduct Formation

Caption: Friedel-Crafts acylation of thiophene showing pathways to the desired product and common byproducts.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting byproduct formation in Friedel-Crafts reactions of thiophene.

References

-